molecular formula C14H11Cl2NO B11178268 N-(2,5-dichlorophenyl)-2-methylbenzamide

N-(2,5-dichlorophenyl)-2-methylbenzamide

Cat. No.: B11178268
M. Wt: 280.1 g/mol
InChI Key: VKDUPRJILFNVFS-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 2,5-dichlorophenyl group attached to a 2-methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-methylbenzamide typically involves the reaction of 2,5-dichloroaniline with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity in the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dichlorophenyl)succinamic acid
  • N-(2,5-dichlorophenyl)-2-methylbenzamide derivatives

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-methylbenzamide

InChI

InChI=1S/C14H11Cl2NO/c1-9-4-2-3-5-11(9)14(18)17-13-8-10(15)6-7-12(13)16/h2-8H,1H3,(H,17,18)

InChI Key

VKDUPRJILFNVFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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